molecular formula C8H4ClF3O B8640577 2,2-Difluoro-2-(4-fluorophenyl)acetyl chloride

2,2-Difluoro-2-(4-fluorophenyl)acetyl chloride

Cat. No.: B8640577
M. Wt: 208.56 g/mol
InChI Key: YULZBZRGKUXEAN-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluorophenyl)acetyl chloride is a useful research compound. Its molecular formula is C8H4ClF3O and its molecular weight is 208.56 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4ClF3O

Molecular Weight

208.56 g/mol

IUPAC Name

2,2-difluoro-2-(4-fluorophenyl)acetyl chloride

InChI

InChI=1S/C8H4ClF3O/c9-7(13)8(11,12)5-1-3-6(10)4-2-5/h1-4H

InChI Key

YULZBZRGKUXEAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)Cl)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,2-difluoro-2-(4-fluorophenyl)acetic acid (1.33 g, 7.0 mmol) in DCM (50 mL) was added oxalyl chloride (0.640 mL, 7.5 mmol) and a catalytic amount of DMF. After stirring for 3 h, the mixture was concentrated under reduced pressure to afford 2,2-difluoro-2-(4-fluorophenyl)acetyl chloride. To a solution of 2-aminobenzamide (0.857 g, 6.3 mmol) and TEA (1.04 mL, 0.0075 mol) in DCE (100 mL) at rt was added 2,2-difluoro-2-(4-fluorophenyl)acetyl chloride from above in DCE (100 mL) and the reaction mixture was stirred overnight. After adding EtOAc (200 mL) the mixture was washed with 1 N HCl, sat. NaHCO3 and brine. The organic solution was concentrated to yield an off-white solid (0.989 mg, 51%). 1H NMR (300 MHz, DMSO-d6) δ 7.15 (t, 1H), 7.27 (m, 2H), 7.54 (m, 1H), 7.74 (m, 2H), 7.92 (m, 2H), 8.44 (d, 2H), 13.37 (s, 1H).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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